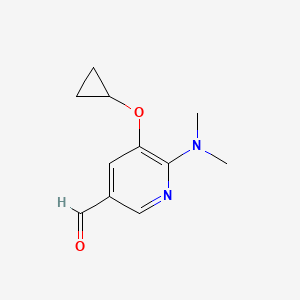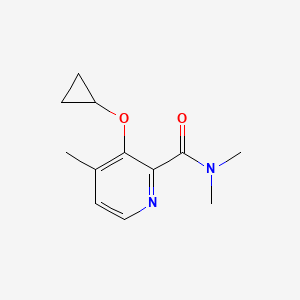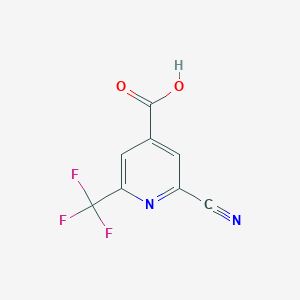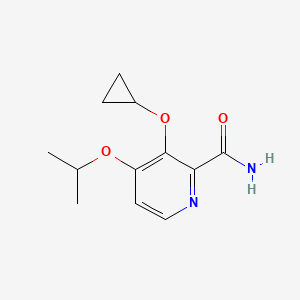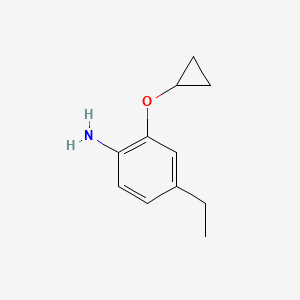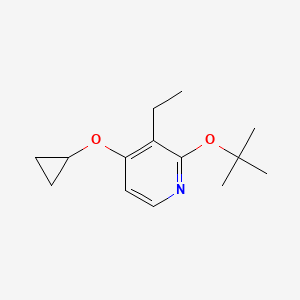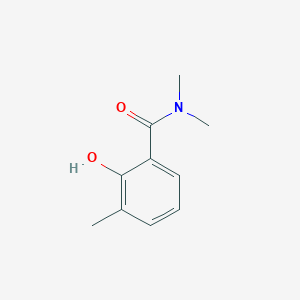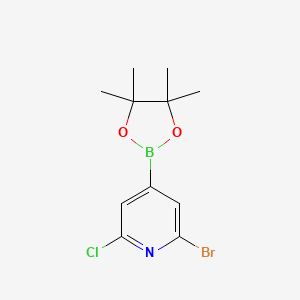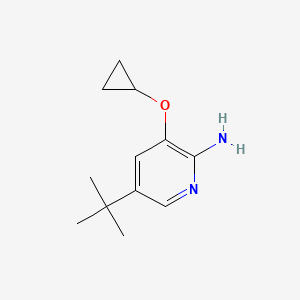
5-Tert-butyl-3-cyclopropoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-3-cyclopropoxypyridin-2-amine: is an organic compound characterized by a tert-butyl group, a cyclopropoxy group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-3-cyclopropoxypyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.
Introduction of the cyclopropoxy group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Introduction of the amine group: The amine group can be introduced through a reductive amination reaction using an appropriate amine precursor and a reducing agent.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring or the amine group to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products:
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Reduced derivatives such as amines or partially hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the cyclopropoxy group.
Scientific Research Applications
Chemistry: 5-Tert-butyl-3-cyclopropoxypyridin-2-amine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials, including catalysts, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
5-Tert-butyl-3-cyclopropoxypyridine: Similar structure but lacks the amine group.
3-Cyclopropoxypyridin-2-amine: Similar structure but lacks the tert-butyl group.
5-Tert-butylpyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
Uniqueness: 5-Tert-butyl-3-cyclopropoxypyridin-2-amine is unique due to the presence of all three functional groups (tert-butyl, cyclopropoxy, and amine) on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-tert-butyl-3-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)8-6-10(11(13)14-7-8)15-9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H2,13,14) |
InChI Key |
IJUUIZFFDQILBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


